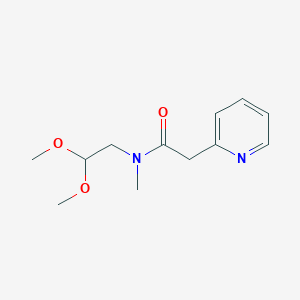
1,1'-(3-Phenylprop-1-yne-3,3-diyl)bis(4-methoxybenzene)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(3-Phenylprop-1-yne-3,3-diyl)bis(4-methoxybenzene): is an organic compound characterized by the presence of two methoxybenzene groups connected via a phenylprop-1-yne linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-(3-Phenylprop-1-yne-3,3-diyl)bis(4-methoxybenzene) typically involves multi-step organic reactions. One common method involves the reaction of 4-methoxybenzene with a phenylprop-1-yne derivative under basic conditions. The reaction is often catalyzed by a palladium-based catalyst to facilitate the coupling process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Safety measures and proper handling of reagents are crucial during the production process.
Chemical Reactions Analysis
Types of Reactions: 1,1’-(3-Phenylprop-1-yne-3,3-diyl)bis(4-methoxybenzene) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, facilitated by reagents such as halogens or nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: 1,1’-(3-Phenylprop-1-yne-3,3-diyl)bis(4-methoxybenzene) is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and materials.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules. It can be used in the design of probes for biochemical assays.
Medicine: Research into the medicinal properties of this compound includes its potential use as a pharmacophore in drug design. Its interactions with biological targets are of interest for developing new therapeutic agents.
Industry: In the industrial sector, this compound can be used as an intermediate in the production of specialty chemicals and materials. Its unique properties make it valuable for applications in materials science and nanotechnology.
Mechanism of Action
The mechanism of action of 1,1’-(3-Phenylprop-1-yne-3,3-diyl)bis(4-methoxybenzene) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The phenylprop-1-yne linkage and methoxybenzene groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
1,1’-(Oxydi-1-propyne-3,1-diyl)bis(benzene): Similar structure but with an oxygen atom in the linkage.
1,1’-(Propane-1,3-diyl)bis(4-tert-butylpyridinium): Different functional groups and applications.
1,1’-(Biphenyl-4,4’-diyl)bis(3-aryl-5-phenylformazans): Different aromatic substituents and reactivity.
Uniqueness: 1,1’-(3-Phenylprop-1-yne-3,3-diyl)bis(4-methoxybenzene) is unique due to its specific combination of methoxybenzene groups and phenylprop-1-yne linkage. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
816423-12-8 |
|---|---|
Molecular Formula |
C23H20O2 |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
1-methoxy-4-[1-(4-methoxyphenyl)-1-phenylprop-2-ynyl]benzene |
InChI |
InChI=1S/C23H20O2/c1-4-23(18-8-6-5-7-9-18,19-10-14-21(24-2)15-11-19)20-12-16-22(25-3)17-13-20/h1,5-17H,2-3H3 |
InChI Key |
OYZIMBRNVQQSIU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(C#C)(C2=CC=CC=C2)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2H-Thieno[3,4-e]-1,2,4-thiadiazine, 3-methyl-, 1,1-dioxide](/img/structure/B12528716.png)
![[(4-Phenylbut-1-en-3-yn-1-yl)selanyl]benzene](/img/structure/B12528719.png)
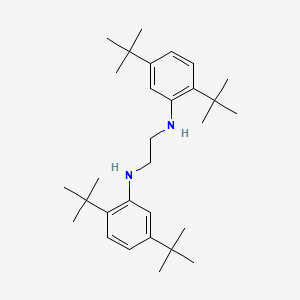
![Pyridinium, 1,1'-[1,4-phenylenebis(methylene)]bis[4-(1-pyrrolidinyl)-](/img/structure/B12528723.png)
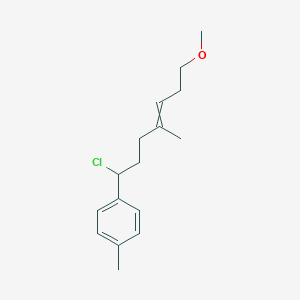
![L-Valinamide, N-[(1,1-dimethylethoxy)carbonyl]-L-isoleucyl-](/img/structure/B12528736.png)
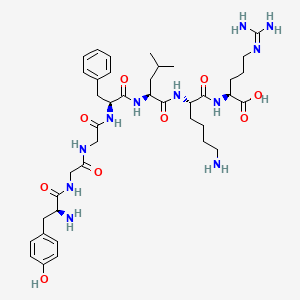

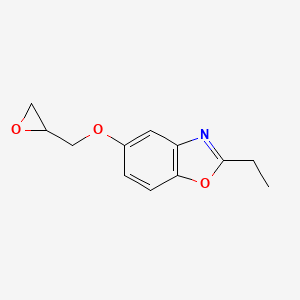
![1,3-Diphenyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B12528753.png)
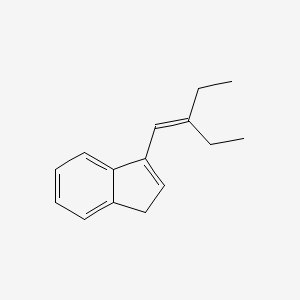

![Dimethyl[2-methyl-1-(trimethylstannyl)-1H-inden-3-yl]phosphane](/img/structure/B12528777.png)
